molecular formula C19H24FN3O6 B561620 Norfloxacin lactate CAS No. 97867-34-0

Norfloxacin lactate

Cat. No.: B561620
CAS No.: 97867-34-0
M. Wt: 409.414
InChI Key: AYEXIHJJZPTXSS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norfloxacin lactate, a fluoroquinolone antibiotic, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound acts by inhibiting the activity of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . Notably, norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the death of the bacteria . This action affects the biochemical pathways involved in bacterial DNA replication, transcription, repair, and recombination .

Pharmacokinetics

Norfloxacin exhibits a bioavailability of 30 to 40% . It is metabolized in the liver and has an elimination half-life of 3 to 4 hours . The drug is excreted through renal and fecal routes . These ADME properties impact the bioavailability of norfloxacin, determining its effectiveness in treating infections.

Result of Action

The molecular effect of norfloxacin’s action is the inhibition of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the effective treatment of infections caused by susceptible bacteria .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of microplastics in the water environment can enhance the adsorption capacity of norfloxacin, promoting its carrier effect . Additionally, compound types, species, and environmental pH, strength, and species of cation can influence the bioaccumulation, metabolism, and toxicity of norfloxacin in aquatic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norfloxacin lactate involves the reaction of norfloxacin with lactic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Norfloxacin lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Scientific Research Applications

Norfloxacin lactate has diverse applications in scientific research, including:

    Chemistry: Used as a model compound in studying the reactivity and stability of fluoroquinolones.

    Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.

    Medicine: Studied for its efficacy in treating various bacterial infections and its potential side effects.

    Industry: Utilized in the development of new antibacterial agents and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norfloxacin lactate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and a unique spectrum of antibacterial activity. Its lactate form enhances its solubility and bioavailability, making it effective in treating infections that are resistant to other antibiotics .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.C3H6O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-2(4)3(5)6/h7-9,18H,2-6H2,1H3,(H,22,23);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXIHJJZPTXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97867-34-0
Record name Norfloxacin lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97867-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3OE7CPD0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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